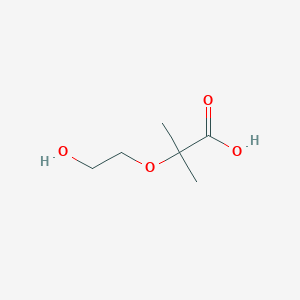
2-(2-Hydroxyethoxy)-2-methylpropanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-(2-Hydroxyethoxy)acetic acid”, also known as β-hydroxyethoxyacetic acid, is the main urinary metabolite of 1,4-Dioxane . This substance is used in various products such as coating products, adhesives and sealants, inks and toners, fillers, putties, plasters, modelling clay, finger paints, paper chemicals and dyes, photo-chemicals, polymers and semiconductors .
Aplicaciones Científicas De Investigación
These applications highlight the versatility of 2-(2-Hydroxyethoxy)-2-methylpropanoic acid across diverse scientific and medical domains. Its unique properties continue to inspire innovative research and practical solutions. If you’d like more details on any specific application, feel free to ask! 🌟
References:
- Zhu, Y., Cao, S., Huo, M., van Hest, J. C. M., & Che, H. (2023). Recent advances in permeable polymersomes: fabrication, responsiveness, and applications. Chemical Science, 14(27), 5707–5721
- Insights into Translational and Biomedical Applications of … (2024). AAPS PharmSciTech, 25(7), 1–12
- 3D Printability Assessment of Poly(octamethylene maleate (anhydride … (2022). ACS Applied Polymer Materials, 4(12), 5487–5497
Mecanismo De Acción
“2-(2-Hydroxyethoxy)acetic acid” exists in a pH-dependent equilibrium with the cyclic lactone dioxan-2-one, whereby the open-chain form of “2-(2-Hydroxyethoxy)acetic acid” is found to be stable under acidic conditions . The main metabolic pathway of 1,4-Dioxane is oxidized by cytochrome P450 monooxygenase to “2-(2-Hydroxyethoxy)acetic acid”, which is then rapidly excreted in urine .
Direcciones Futuras
Propiedades
IUPAC Name |
2-(2-hydroxyethoxy)-2-methylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O4/c1-6(2,5(8)9)10-4-3-7/h7H,3-4H2,1-2H3,(H,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPAXKIUFGLSQSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)OCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![N-benzyl-2-(4-chlorophenyl)-3-(methylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2618113.png)

![2-[(4-oxo-3-propyl-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2618117.png)

![6-fluoro-3-methylbenzo[d]thiazol-2(3H)-imine](/img/structure/B2618119.png)


![1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3,3-dimethylbutan-1-one](/img/structure/B2618123.png)